

In-Depth Technical Guide: Toxicology and Safety of Isodecyl Benzoate

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Compound of Interest

Compound Name: Isodecyl benzoate

Cat. No.: B055380

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for **isodecyl benzoate**. The information is compiled from various sources, including safety data sheets, regulatory submissions, and scientific literature. The data is presented to facilitate a thorough understanding of the hazard profile of this compound.

Chemical and Physical Properties

Isodecyl benzoate is the ester of isodecyl alcohol and benzoic acid. It is primarily used as a plasticizer and solvent in various industrial applications.

Property	Value	Reference
CAS Number	131298-44-7	N/A
Molecular Formula	C ₁₇ H ₂₆ O ₂	N/A
Molecular Weight	262.39 g/mol	N/A
Boiling Point	161 °C @ 5 mm Hg	N/A
Density	0.954 g/mL at 25 °C	N/A
Flash Point	>230 °F (>110 °C)	N/A

Toxicological Data

The toxicological data for **isodecyl benzoate** is summarized below. Where specific data for **isodecyl benzoate** is not available, information on structurally related benzoate compounds is provided as a surrogate for hazard assessment.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects to occur within a short period of time after a single exposure to a substance.

Endpoint	Species	Route	Value	Classification
LD ₅₀	Rat	Oral	> 5,000 mg/kg	Not Classified
LD ₅₀	Rabbit	Dermal	> 2,000 mg/kg	Not Classified

Irritation and Sensitization

These studies evaluate the potential of a substance to cause local irritation to the skin and eyes, and to elicit an allergic skin reaction.

Endpoint	Species	Result	Classification
Skin Irritation	Rabbit	No evidence of corrosion or irritation	Not Classified as a skin irritant[1]
Eye Irritation	Rabbit	Reversible eye irritation observed	Classified as an eye irritant[2]
Skin Sensitization	Guinea Pig	Not expected to be a skin sensitizer (based on data for alkyl benzoates)	Not Classified as a skin sensitizer[3]

Repeated Dose Toxicity

Information on the repeated dose toxicity of **isodecyl benzoate** is limited. Data on related benzoate compounds suggest that the liver and kidneys may be target organs at high doses.[4]

Genotoxicity

Specific genotoxicity data for **isodecyl benzoate** are not readily available. However, the broader category of benzoates has been extensively studied and is generally considered to be non-genotoxic.^{[4][5]}

Assay Type	System	Result
Ames Test	In vitro	Negative (for benzoates) ^{[4][5]}
Chromosome Aberration	In vitro	Mixed results (for benzoates) ^{[4][5]}
Micronucleus Test	In vivo	Negative (for benzoates) ^{[4][5]}

Carcinogenicity

Long-term carcinogenicity studies on **isodecyl benzoate** have not been identified. Studies on sodium benzoate in rats have not shown evidence of carcinogenicity.^[6]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for **isodecyl benzoate** are not available. Studies on structurally similar compounds, such as isononyl benzoate and di-isodecyl phthalate, have not indicated significant reproductive or developmental effects.^{[3][7]}

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies, based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

- Test Animal: Healthy, young adult albino rabbits are typically used.^[1]

- **Application:** A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²). The site is then covered with a gauze patch and a semi-occlusive dressing.^[1]
- **Exposure Duration:** The exposure period is typically 4 hours.^[1]
- **Observation:** After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** The reactions are scored according to a standardized system (e.g., Draize scale). The mean scores for erythema and edema are used to calculate a Primary Irritation Index (PII).

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology:

- **Test Animal:** Healthy, adult albino rabbits are used.^[2]
- **Application:** A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.^[2]
- **Observation:** The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. Observations may be extended up to 21 days to assess the reversibility of any effects.
- **Scoring:** Ocular lesions are scored using a standardized system. The scores are used to classify the substance's irritation potential.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

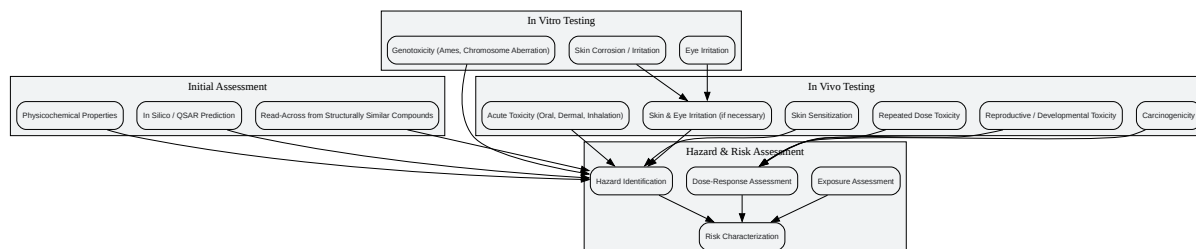
This test is designed to determine if a substance has the potential to cause skin sensitization (allergic contact dermatitis).

Methodology:

- Test Animal: Young, healthy adult albino guinea pigs are used.
- Induction Phase:
 - Intradermal Induction: The test substance is injected intradermally with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.
 - Topical Induction: One week after the intradermal injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours.
- Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the flank of both the test and control animals.
- Observation and Scoring: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group to determine if the substance is a sensitizer.

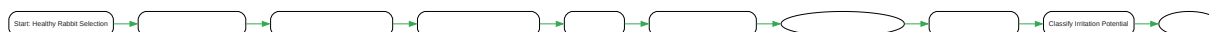
Visualizations

The following diagrams illustrate key workflows and relationships in the toxicological assessment of a chemical substance.



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Caption: A logical workflow for the toxicological safety assessment of a chemical.



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Caption: Experimental workflow for an acute dermal irritation study (OECD 404).

Conclusion

Isodecyl benzoate exhibits low acute toxicity via the oral and dermal routes. It is not classified as a skin irritant but is considered an eye irritant. Based on data from structurally related compounds, it is not expected to be a skin sensitizer, genotoxic, carcinogenic, or a reproductive/developmental toxicant. However, a lack of specific data for **isodecyl benzoate**

for several of these endpoints warrants a cautious approach and suggests that further testing may be necessary for a complete risk assessment, particularly for applications with high potential for human exposure. Professionals in drug development and research should consider this data profile when evaluating the use of **isodecyl benzoate** in their applications.

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